molecular formula C14H21NO2 B080021 2-(Diethylamino)ethyl 3-methylbenzoate CAS No. 10367-88-1

2-(Diethylamino)ethyl 3-methylbenzoate

Cat. No.: B080021
CAS No.: 10367-88-1
M. Wt: 235.32 g/mol
InChI Key: NHHMPVPZDJSKJU-UHFFFAOYSA-N
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Description

2-(Diethylamino)ethyl 3-methylbenzoate is an ester derivative of 3-methylbenzoic acid, where the carboxylic acid group is esterified with 2-(diethylamino)ethanol (DEAE). Its molecular formula is C₁₄H₂₁NO₃, with an average molecular weight of 251.3 g/mol. The compound features a methyl group at the 3-position of the benzene ring and a diethylaminoethyl ester moiety. This structure imparts both lipophilic (aromatic methyl group) and hydrophilic/cationic (diethylamino group) properties, making it suitable for applications in drug delivery, surfactants, or catalysis .

Properties

CAS No.

10367-88-1

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

2-(diethylamino)ethyl 3-methylbenzoate

InChI

InChI=1S/C14H21NO2/c1-4-15(5-2)9-10-17-14(16)13-8-6-7-12(3)11-13/h6-8,11H,4-5,9-10H2,1-3H3

InChI Key

NHHMPVPZDJSKJU-UHFFFAOYSA-N

SMILES

CCN(CC)CCOC(=O)C1=CC=CC(=C1)C

Canonical SMILES

CCN(CC)CCOC(=O)C1=CC=CC(=C1)C

Synonyms

3-Methyl-benzoic acid, 2-diethylaminoethyl ester

Origin of Product

United States

Comparison with Similar Compounds

Functional Group Variations: Ester vs. Amide

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ():

  • Structure: Amide derivative of 3-methylbenzoic acid, synthesized using 2-amino-2-methyl-1-propanol.
  • Key Differences :
    • The amide group (–CONH–) replaces the ester (–COO–) linkage.
    • Contains an N,O-bidentate directing group, enhancing its utility in metal-catalyzed C–H bond functionalization (e.g., palladium-catalyzed reactions) .
  • Applications : Primarily used in synthetic organic chemistry for directing regioselective transformations, unlike the target ester, which may serve as a cationic surfactant or pharmaceutical intermediate.

Substituent Position and Bioactivity

2-(Diethylamino)ethyl 2-hydroxy-3-methylbenzoate ():

  • Structure : Features a 2-hydroxy group adjacent to the 3-methyl substituent on the benzene ring.
  • May exhibit altered reactivity (e.g., susceptibility to oxidation or chelation) compared to the non-hydroxylated target compound .
  • Applications : Hydroxyl-containing esters are often explored in prodrug design or as intermediates for further functionalization.

Pesticide Derivatives: Sulfonylurea Esters

Methyl 2-(sulfonylurea)benzoates ():

  • Examples : Triflusulfuron methyl ester, metsulfuron methyl ester.
  • Key Differences :
    • Incorporate sulfonylurea groups (–SO₂NHCONH–) linked to triazine rings, enabling herbicidal activity via acetolactate synthase (ALS) inhibition.
    • Higher molecular weights (e.g., ~350–450 g/mol) due to complex substituents.

Organophosphorus Analogs

Pinacolyl S-2-diethylaminoethyl ethylphosphonothiolate () and Methylphosphonite esters ():

  • Structure: Diethylaminoethyl group linked to phosphonothiolate/phosphonite moieties.
  • Key Differences :
    • Phosphorus-containing groups confer high toxicity, often associated with nerve agents (e.g., VX analogs).
    • Enhanced reactivity toward acetylcholinesterase inhibition compared to the benign benzoate ester .
  • Applications : Primarily of interest in chemical defense research, unlike the target compound’s industrial or pharmacological roles.

Halogenated Derivatives

2-[Ethyl(3-methylphenyl)amino]ethyl 3-(trichloromethyl)benzoate ():

  • Structure : Features a trichloromethyl (–CCl₃) group at the 3-position.
  • Key Differences: Increased lipophilicity and environmental persistence due to halogenation. Potential for higher toxicity (e.g., bioaccumulation) compared to the non-halogenated target compound .
  • Applications : Likely used in specialized industrial processes or as a pesticide intermediate.

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Key Functional Groups Molecular Weight (g/mol) Primary Applications
2-(Diethylamino)ethyl 3-methylbenzoate C₁₄H₂₁NO₃ Ester, Diethylaminoethyl 251.3 Surfactants, Drug Delivery
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₂H₁₇NO₂ Amide, Hydroxyalkyl 207.3 Catalysis, Organic Synthesis
Triflusulfuron methyl ester C₁₄H₁₃F₃N₄O₆S Sulfonylurea, Triazine 434.3 Herbicide
Pinacolyl S-2-diethylaminoethyl ethylphosphonothiolate C₁₁H₂₆NO₂PS Phosphonothiolate, Diethylaminoethyl 283.4 Chemical Defense Research
2-[Ethyl(3-methylphenyl)amino]ethyl 3-(trichloromethyl)benzoate C₁₈H₁₇Cl₃NO₂ Trichloromethyl, Ester 391.7 Industrial Intermediates

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